Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Overview
Description
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety linked to a methyl acetate group through an ether linkage. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 6-bromonaphthol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
6-Bromonaphthol+Methyl chloroacetateK2CO3,DMFMethyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate is used in various scientific research applications, including:
Organic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In pharmaceutical research, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)acetate
- Ethyl 2-(6-bromonaphthalen-2-yl)acetate
- Methyl 2-(2-bromophenyl)acetate
Uniqueness
Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate is unique due to the presence of the bromonaphthalene moiety, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with potential biological activity and material properties.
Properties
IUPAC Name |
methyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAGHYUPYVOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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